molecular formula C11H20ClN3O B2950111 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1393330-48-7

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B2950111
CAS No.: 1393330-48-7
M. Wt: 245.75
InChI Key: DWUGFKDZELDIGG-UHFFFAOYSA-N
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Description

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound has a tert-butyl group attached to the 3-position of the oxadiazole ring and a piperidine ring attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under dehydration conditions.

  • Introduction of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid catalyst.

  • Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone

  • tert-Butyl (3-p-tolyl-1,2,4-oxadiazol-5-yl)methylcarbamate

Properties

IUPAC Name

3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGFKDZELDIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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